(S,R,S)-AHPC TFA

Descripción

Propiedades

IUPAC Name |

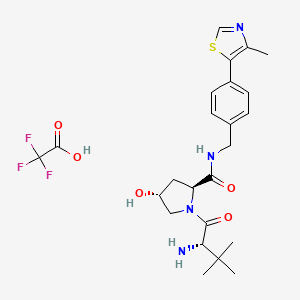

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZARGJXDPTDJ-MSSRUXLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F3N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S,R,S)-AHPC TFA: A Technical Guide to its Core Function in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC TFA is the trifluoroacetic acid salt of (S,R,S)-AHPC, a potent and highly utilized small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Also known by the synonym VH032-NH2, this compound serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's own machinery to induce its complete degradation.[4][5] (S,R,S)-AHPC functions as the critical "anchor" that hijacks the VHL E3 ligase, initiating a catalytic cycle of targeted protein destruction. This guide provides an in-depth overview of its mechanism, quantitative binding characteristics, and the experimental protocols used to validate its function.

The Ubiquitin-Proteasome System and the VHL E3 Ligase

The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for maintaining protein homeostasis through the degradation of unwanted or misfolded proteins. This process involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin chain to a substrate protein, marking it for destruction by the 26S proteasome. The E3 ubiquitin ligases provide substrate specificity for this process.

The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[6] This multi-subunit complex is comprised of the VHL protein, Elongin B, Elongin C, Cullin 2, and the RING box protein 1 (Rbx1). (S,R,S)-AHPC mimics the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL, thereby enabling its recruitment for targeted degradation.[7]

Mechanism of Action: Hijacking the UPS with (S,R,S)-AHPC-based PROTACs

A PROTAC molecule is a heterobifunctional chemical entity comprising three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ligase (the "anchor"), and a chemical linker. When (S,R,S)-AHPC is used as the anchor, the PROTAC orchestrates protein degradation through the following catalytic cycle:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a transient POI-PROTAC-VHL ternary complex.[4] The formation and stability of this complex are crucial for degradation efficiency.

-

Ubiquitination : By bringing the POI into close proximity, the VHL E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.

-

Polyubiquitination : A chain of multiple ubiquitin molecules is assembled on the POI. This polyubiquitin chain serves as a potent degradation signal.

-

Proteasomal Degradation : The 26S proteasome recognizes the polyubiquitinated POI and degrades it into small peptides.

-

Recycling : The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the cycle and enabling the degradation of multiple target proteins with a single PROTAC molecule.[4]

Quantitative Data

The binding affinity of the E3 ligase ligand is a critical parameter for the efficacy of a PROTAC. (S,R,S)-AHPC is derived from the well-characterized VHL ligand VH032. The degradation efficiency of a final PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

| Compound/Ligand | Target | Measurement | Value | Method |

| VH032 | VHL E3 Ligase | K | 185 nM | Not Specified[6][8][9] |

| VH101 | VHL E3 Ligase | K | 44 nM | Not Specified[6] |

| VHL Ligand 14 | VHL E3 Ligase | IC | 196 nM | Not Specified[10] |

| GMB-475 | BCR-ABL1 | IC | 1.11 µM | Cellular Degradation[2] |

| ARV-771 | BET Proteins | DC | <1 nM | Cellular Degradation[11] |

| ARD-266 | Androgen Receptor | DC | 0.2 - 1 nM | Cellular Degradation[10] |

Experimental Protocols

A series of biophysical and cell-based assays are required to develop and validate an (S,R,S)-AHPC-based PROTAC.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the PROTAC binding to the purified VHL E3 ligase complex (typically VCB: VHL-ElonginC-ElonginB).[7][12]

Materials:

-

Purified VCB protein complex (≥95% purity).

-

Synthesized PROTAC compound.

-

ITC instrument (e.g., MicroCal ITC200).

-

Identical, degassed dialysis buffer for both protein and ligand (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[13]

-

Hamilton syringe.

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the VCB protein into the final ITC buffer.

-

Dissolve the PROTAC in the exact same buffer batch used for dialysis to minimize heats of dilution.[13]

-

Accurately determine the concentrations of both the protein (e.g., by A280) and the PROTAC. Typical concentrations are 10-50 µM protein in the cell and a 10-fold higher concentration of PROTAC in the syringe.[13]

-

Degas all solutions immediately before use.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Equilibrate the instrument by performing buffer-into-buffer titrations until a stable, low-heat baseline is achieved.

-

-

Titration:

-

Load the VCB solution into the sample cell (~200-300 µL).

-

Load the PROTAC solution into the injection syringe (~40-100 µL).

-

Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the PROTAC into the protein solution while stirring.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the K

d, stoichiometry (n), and enthalpy (ΔH).[14][15]

-

Protocol 2: Western Blot for Cellular Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and determine the DC50 and Dmax values.[4][16][17]

Materials:

-

Cell line expressing the target protein.

-

PROTAC compound and vehicle control (DMSO).

-

Cell culture reagents, plates (e.g., 24-well plates).

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescent substrate and imaging system.

Methodology:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.[18]

-

Prepare serial dilutions of the PROTAC in culture medium.

-

Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set duration (e.g., 16-24 hours).[17]

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Add lysis buffer to each well, incubate on ice, and scrape to collect the cell lysate.

-

Clarify lysates by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

Immunoblotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[17]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Perform densitometry analysis on the bands using imaging software. Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. youtube.com [youtube.com]

- 15. epublications.marquette.edu [epublications.marquette.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC TFA as a von Hippel-Lindau (VHL) E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-AHPC TFA, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document delves into the quantitative binding data, detailed experimental methodologies for affinity determination and cellular characterization, and visualizations of the core biological and experimental processes.

(S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032.[1] It serves as a crucial component in the design of PROTACs, heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[2][3] The trifluoroacetic acid (TFA) salt form, this compound, is often used in research and development.

Data Presentation: Quantitative Binding Affinity

| Compound | Method | Affinity Constant (Kd) | Affinity Constant (IC50) |

| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM[1] | Not Reported |

| VH298 | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization | 80 - 90 nM[1] | Not Reported |

| VHL-IN-1 | Not Specified | 37 nM[4] | Not Reported |

| VL285 | Not Specified | Not Reported | 0.34 µM[4] |

| VHL Ligand 14 | Not Specified | Not Reported | 196 nM[4] |

Note: The IC50 value for the PROTAC GMB-475, which incorporates (S,R,S)-AHPC, for inducing the degradation of its target protein BCR-ABL1 is 1.11 µM in Ba/F3 cells.[2] This demonstrates the effective engagement of the VHL E3 ligase by the (S,R,S)-AHPC moiety within a functional PROTAC.

Signaling Pathway and Mechanism of Action

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification creates a recognition site for the VHL E3 ligase complex. VHL, as part of a larger complex with Elongin B, Elongin C, Cullin 2, and Rbx1, binds to the hydroxylated HIF-1α, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This process prevents the accumulation of HIF-1α and the transcription of hypoxia-inducible genes.[5][6][7][8]

(S,R,S)-AHPC mimics the hydroxylated proline residue of HIF-1α, allowing it to bind to the same pocket on VHL.[9] In the context of a PROTAC, this enables the recruitment of the VHL E3 ligase complex to a specific protein of interest (POI), leading to the POI's ubiquitination and degradation.

Caption: VHL signaling pathway and PROTAC mechanism.

Experimental Protocols

Accurate characterization of this compound and PROTACs derived from it requires robust experimental methodologies. The following sections provide detailed protocols for key in vitro and cellular assays.

In Vitro Binding Assays

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[1][10]

-

Materials:

-

Highly purified and concentrated VHL protein complex (VBC: VHL, Elongin B, and Elongin C).

-

Highly purified and concentrated this compound.

-

ITC buffer (e.g., the final dialysis buffer for the protein).

-

Isothermal titration calorimeter.

-

-

Methodology:

-

Sample Preparation: Extensively dialyze the VBC protein against the ITC buffer. Dissolve the this compound in the final dialysis buffer. Degas both solutions prior to use.[9]

-

Instrument Setup: Thoroughly clean the sample cell and injection syringe. Load the VBC protein solution into the sample cell and the this compound solution into the injection syringe.[9] The recommended protein concentration in the sample cell is typically 10-50 µM, with the ligand concentration in the syringe being 10-20 times higher.[9]

-

Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat change.

-

Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting isotherm to an appropriate binding model to determine the Kd, n, and ΔH.[1]

-

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip.[11]

-

Materials:

-

Recombinant VHL protein complex (VBC).

-

This compound.

-

SPR sensor chip (e.g., CM5).

-

Immobilization reagents (e.g., EDC, NHS).

-

Running buffer.

-

SPR instrument.

-

-

Methodology:

-

VHL Immobilization: Immobilize the VBC protein onto the sensor chip surface using standard amine coupling chemistry.[1]

-

Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU).[1]

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

-

3. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by an unlabeled competitor, such as this compound.[12]

-

Materials:

-

Methodology:

-

Reagent Preparation: Prepare solutions of VBC, fluorescent tracer, and serial dilutions of this compound in the assay buffer.[1]

-

Assay Setup: In a microplate, add the VBC and fluorescent tracer to all wells (except blanks). Add the serially diluted this compound to the appropriate wells. Include controls for no inhibitor (maximum polarization) and no VBC (minimum polarization).[9]

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[14]

-

Measurement: Read the fluorescence polarization of each well.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50.[13]

-

Cellular Assays

1. Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the level of a target protein upon treatment with a PROTAC.[15]

-

Materials:

-

Cell line expressing the protein of interest (POI).

-

PROTAC incorporating (S,R,S)-AHPC.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and membranes.

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Methodology:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[15]

-

Cell Lysis: Lyse the cells and collect the protein lysates.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.[15]

-

Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[13]

-

2. Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the PROTAC-induced proximity of the VHL E3 ligase and the POI in live cells.[16]

-

Materials:

-

Cell line engineered to express the POI fused to a NanoLuc® luciferase (energy donor) and VHL fused to a HaloTag® (energy acceptor).

-

HaloTag® fluorescent ligand.

-

PROTAC incorporating (S,R,S)-AHPC.

-

Luminometer capable of measuring BRET.

-

-

Methodology:

-

Cell Preparation: Transfect or use a stable cell line expressing the donor- and acceptor-tagged proteins.

-

Labeling: Label the HaloTag®-VHL with the fluorescent ligand.

-

PROTAC Treatment: Treat the cells with the PROTAC.

-

Measurement: Add the NanoLuc® substrate and measure the bioluminescence and fluorescence emissions.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex.[17]

-

Experimental and Characterization Workflow

The development and characterization of a PROTAC utilizing this compound follows a structured workflow to ensure its efficacy and mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cusabio.com [cusabio.com]

- 6. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. nuvisan.com [nuvisan.com]

- 11. medigraphic.com [medigraphic.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Ternary Complex Formation [promega.com]

- 17. benchchem.com [benchchem.com]

(S,R,S)-AHPC-Based VHL Ligands: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery responsible for protein degradation. It functions as the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex.[1] This complex tags specific proteins, most notably the alpha subunit of the hypoxia-inducible factor (HIF-1α), for destruction by the proteasome under normal oxygen conditions.[1][2] The discovery of small molecules that can bind to VHL has paved the way for a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a ligand for a target protein of interest (POI), and a chemical linker.[3][4] By simultaneously binding to both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[3][5] The development of potent and specific VHL ligands has been a cornerstone of PROTAC technology. Among these, (S,R,S)-AHPC and its derivatives have emerged as highly effective and widely used VHL recruiters in the development of novel therapeutics.[6][7][8][9][10] This guide provides an in-depth overview of the discovery, development, and application of (S,R,S)-AHPC-based VHL ligands.

The VHL-HIF-1α Signaling Pathway

Under normoxic (normal oxygen) conditions, the HIF-1α protein is hydroxylated on specific proline residues. This modification allows it to be recognized and bound by the VHL E3 ligase complex, leading to its ubiquitination and rapid degradation by the proteasome.[2] In hypoxic (low oxygen) conditions, this hydroxylation does not occur, stabilizing HIF-1α and allowing it to activate genes involved in processes like angiogenesis.[2][11] Mutations in the VHL gene can disrupt this interaction, leading to the accumulation of HIF-1α and promoting tumor growth, particularly in renal cell carcinoma.[2][12]

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Discovery and Optimization of (S,R,S)-AHPC

The development of small molecule VHL ligands originated from understanding the binding interface between HIF-1α and VHL. Structure-based design led to the creation of peptidomimetic compounds that mimic the hydroxylated proline residue of HIF-1α, the key recognition motif for VHL.

(S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the well-established VHL ligand, VH032.[6][8] The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL protein. The journey to these potent ligands involved systematic structure-activity relationship (SAR) studies to optimize the interactions with the VHL binding pocket. Researchers have explored modifications at various positions of the core scaffold to enhance binding affinity, cell permeability, and metabolic stability, while also providing attachment points for linkers in PROTAC synthesis.[13]

Quantitative Binding Data

The binding affinity of VHL ligands to the VHL-ElonginB-ElonginC (VCB) complex is a critical parameter for their effectiveness in PROTACs. These values are typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

| Compound/Ligand | Binding Affinity (Kd) to VCB | Technique | Reference |

| VH032 | 185 ± 7 nM | ITC | [14] |

| (S,R,S)-AHPC derivative (Ligand 14a) | ~370 nM | ITC | [14] |

| GMB-475 (PROTAC containing (S,R,S)-AHPC) | Induces BCR-ABL1 degradation with IC50 of 1.11 µM | Cellular Assay | [6][8] |

| ARV-771 (PROTAC containing (S,R,S)-AHPC-Me) | Degrades BET protein with DC50 <1 nM | Cellular Assay | [7][10][15] |

Key Experimental Protocols

Detailed and rigorous experimental protocols are essential for the characterization of VHL ligands and the PROTACs derived from them.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[5][16]

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of a VHL ligand binding to the VCB complex.

Materials:

-

MicroCal ITC instrument or equivalent.

-

Purified VCB protein complex.

-

(S,R,S)-AHPC-based ligand, dissolved in a matched buffer.

-

Dialysis buffer (e.g., 20 mM HEPES pH 8.0).[17]

Protocol:

-

Sample Preparation: Dialyze the purified VCB protein against the chosen ITC buffer extensively to minimize buffer mismatch effects.[1] Dissolve the VHL ligand in the final dialysis buffer.

-

Loading the ITC: Fill the sample cell with the VCB protein solution (typically 5-10 µM). Load the injection syringe with the VHL ligand solution (typically 50-100 µM, 10-fold higher than the protein concentration).[17]

-

Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat pulses from each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[16]

Objective: To determine the binding kinetics and affinity of a VHL ligand to the VCB complex.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified, biotinylated VCB complex.

-

Running buffer (e.g., HBS-EP+).

-

VHL ligand as the analyte.

Protocol:

-

Surface Preparation: Immobilize streptavidin on the sensor chip surface, followed by the capture of the biotinylated VCB complex.

-

Binding Analysis: Inject a series of concentrations of the VHL ligand (analyte) over the immobilized VCB surface and a reference surface.

-

Data Collection: Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka and kd) and the dissociation constant (KD = kd/ka).[5]

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Cellular Degradation Assay (Western Blot)

This assay is the standard method to confirm that a PROTAC is functional in a cellular context and to quantify its efficacy in degrading the target protein.

Objective: To determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a PROTAC.

Materials:

-

Cell line expressing the target protein of interest.

-

PROTAC synthesized using an (S,R,S)-AHPC-based ligand.

-

Cell lysis buffer.

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Protocol:

-

Cell Treatment: Seed cells in multi-well plates. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Harvest the cells and lyse them to release the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies for the target protein and loading control, followed by the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[5]

Conclusion

The discovery and refinement of (S,R,S)-AHPC-based VHL ligands represent a significant milestone in the field of targeted protein degradation. These high-affinity, specific binders for the VHL E3 ligase have become indispensable tools for the development of potent and selective PROTACs. A thorough understanding of their binding characteristics, supported by rigorous biophysical and cellular assays, is fundamental to the rational design of the next generation of protein-degrading therapeutics. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this transformative technology.

References

- 1. benchchem.com [benchchem.com]

- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. a2bchem.com [a2bchem.com]

- 16. youtube.com [youtube.com]

- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

In-Depth Technical Guide to (S,R,S)-AHPC TFA: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-AHPC TFA, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its central role in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, relevant signaling pathways, and detailed experimental protocols for its application in targeted protein degradation.

Core Compound Data: this compound

This compound is the trifluoroacetic acid salt of (S,R,S)-AHPC, a potent and well-characterized ligand for the VHL E3 ligase. Its chemical properties are summarized in the table below.

| Property | Value |

| Full Name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide trifluoroacetate |

| Synonyms | VH032-NH2 TFA, VHL Ligand 1 TFA |

| CAS Number | 1631137-51-3[1] |

| Molecular Formula | C24H31F3N4O5S |

| Molecular Weight | 544.59 g/mol |

The Role of (S,R,S)-AHPC in PROTAC Technology

(S,R,S)-AHPC serves as the VHL-binding anchor in a PROTAC, a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

By binding to both the POI and VHL, an (S,R,S)-AHPC-containing PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

VHL Signaling Pathways

The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the CUL2-RBX1-elongin B/C E3 ubiquitin ligase complex. Its best-characterized function is the regulation of the hypoxia-inducible factor (HIF) transcription factors.

HIF-Dependent Signaling

Under normal oxygen conditions (normoxia), specific proline residues on the HIF-α subunit are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a binding site for pVHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. When pVHL is inactivated or in hypoxic conditions, HIF-α accumulates, dimerizes with HIF-β, and translocates to the nucleus to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[2][3]

HIF-Independent Signaling

Recent studies have revealed that pVHL has several functions independent of HIF regulation. These include:

-

Regulation of the NF-κB pathway: pVHL can act as an adaptor protein to promote the inhibitory phosphorylation of the NF-κB agonist, Card9.[4] Loss of VHL can lead to HIF-α accumulation, which in turn activates an EGFR/PI3K/AKT/NF-κB signaling cascade.[5]

-

Microtubule stabilization: pVHL can associate with and stabilize microtubules, a function that appears to be independent of its E3 ligase activity.[6]

-

Regulation of p53: pVHL can regulate the function of the p53 tumor suppressor in a HIF-independent manner by suppressing its MDM2-mediated ubiquitination.[6]

-

Control of other substrates: pVHL has been shown to regulate other substrates such as N-Myc downstream-regulated gene 3 (NDRG3), AKT, and G9a.[4]

Experimental Protocols

Synthesis of a PROTAC using (S,R,S)-AHPC

This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a nucleophilic group (e.g., a phenol or amine) to a pre-functionalized (S,R,S)-AHPC linker, such as (S,R,S)-AHPC-C1-Br.[7]

Materials:

-

(S,R,S)-AHPC-C1-Br[8]

-

POI ligand with a nucleophilic handle

-

A suitable base (e.g., potassium carbonate, diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the POI ligand and a slight excess of the base in the anhydrous solvent under an inert atmosphere.[7]

-

Add (S,R,S)-AHPC-C1-Br to the reaction mixture.[7]

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by a suitable analytical technique such as liquid chromatography-mass spectrometry (LC-MS).[7]

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[7]

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[9]

Cellular Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7]

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.[10]

-

Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 24 hours).[7]

-

Lyse the cells and quantify the total protein concentration using a BCA assay.[7]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (against the POI and loading control) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation.

Conclusion

This compound is a foundational tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase makes it an invaluable component in the design and synthesis of potent and selective PROTACs. A thorough understanding of its chemical properties, the associated VHL signaling pathways, and the experimental methodologies for its application will empower scientists to effectively harness this technology for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of von Hippel-Lindau Protein-Mediated Suppression of Nuclear Factor kappa B Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

(S,R,S)-AHPC TFA: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for (S,R,S)-AHPC TFA, a von Hippel-Lindau (VHL) E3 ligase ligand commonly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). The information presented herein is a synthesis of data from the Safety Data Sheets (SDS) of the parent compound, (S,R,S)-AHPC, and the trifluoroacetic acid (TFA) counter-ion, supplemented with established toxicology testing protocols.

Hazard Identification and Classification

This compound is a chemical entity that combines the pharmacological properties of the VHL ligand with the chemical characteristics of trifluoroacetic acid. As a result, the overall hazard profile is a composite of both components.

(S,R,S)-AHPC (based on monohydrochloride salt data) is classified as:

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Trifluoroacetic acid (TFA) is classified as:

-

Acute toxicity, inhalation (Category 4)

-

Skin corrosion (Category 1A)

-

Serious eye damage (Category 1)

-

Chronic aquatic toxicity (Category 3)

GHS Hazard Pictograms:

Due to the combined nature of the compound, the following pictograms are relevant:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Trifluoroacetic Acid (TFA)

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 200-400 mg/kg | [1] |

| Inhalation LC50 | Rat | 10 mg/L/2h | [1] |

Table 2: Ecotoxicity Data for Trifluoroacetic Acid (TFA)

| Organism | Test | Value | Reference |

| Zebrafish (Danio rerio) | LC50 (96h) | >1000 mg/L | [2] |

| Daphnia | EC50 (24h) | 55 mg/L | [2] |

Handling and Storage Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.

-

If swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Mechanism of Action and Signaling Pathway

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. In the context of a PROTAC, this compound serves to recruit the VHL E3 ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD and ISO guidelines for toxicological testing, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, rats are used.

-

Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The outcome of the test allows for the classification of the substance into a GHS toxicity category.

Acute Dermal Irritation/Corrosion - OECD 404

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure: A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a shaved patch of skin on the back of the animal. The patch is covered with a gauze dressing for 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess reversibility.

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation potential.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application. Observations continue for up to 21 days.

-

Endpoint: The ocular lesions are scored to classify the substance's irritation potential.

In Vitro Cytotoxicity - ISO 10993-5

This standard describes test methods to assess the in vitro cytotoxicity of materials.

Methodology:

-

Cell Culture: Mammalian cell lines (e.g., mouse fibroblasts) are cultured to near confluence.

-

Exposure: The cells are exposed to an extract of the test material. The extract is prepared by incubating the material in cell culture medium.

-

Evaluation: After a specified incubation period, the cells are examined for cytotoxic effects. This can be done qualitatively by observing cell morphology or quantitatively by measuring cell viability (e.g., using an MTT assay).

-

Endpoint: A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Experimental Workflow for PROTAC Development and Evaluation

The development of a PROTAC using this compound involves a systematic workflow from synthesis to biological evaluation.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound and its components before handling the material and should conduct their own risk assessments.

References

The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology Utilizing (S,R,S)-AHPC TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional inhibitors that merely block the function of a protein, PROTACs actively trigger their degradation. This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering a powerful and sustained biological effect.[2]

At the heart of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A highly potent and well-characterized VHL ligand is (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), often used as its trifluoroacetic acid (TFA) salt.[3] This guide provides a comprehensive technical overview of PROTAC technology with a focus on the application of (S,R,S)-AHPC TFA, covering its mechanism of action, data on its performance, detailed experimental protocols, and the signaling pathways it can modulate.

Core Mechanism of (S,R,S)-AHPC-based PROTACs

(S,R,S)-AHPC serves as a high-affinity anchor to the VHL E3 ligase, a critical component of the PROTAC's function.[3] The trifluoroacetic acid (TFA) is a counterion from the purification process and typically does not play a direct role in the biological activity. The core mechanism unfolds in a series of orchestrated steps:

-

Ternary Complex Formation : The PROTAC molecule, featuring the (S,R,S)-AHPC moiety and a warhead specific to the target protein, simultaneously binds to the VHL E3 ligase and the POI. This forms a transient ternary complex (POI-PROTAC-VHL). The linker's length and composition are crucial for the stability and favorable geometry of this complex.[3]

-

Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides.

-

Recycling : After the degradation of the POI, the PROTAC molecule is released and can recruit another POI and E3 ligase, continuing its catalytic cycle.

Data Presentation: Performance of (S,R,S)-AHPC-based PROTACs

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include:

-

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.

-

Kd : The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.

Below are tables summarizing the performance of several (S,R,S)-AHPC-based PROTACs against various protein targets.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |

| LC-2 | KRAS G12C | NCI-H2030 | 590 ± 200 | ~80 | PEG-based |

| LC-2 | KRAS G12C | MIA PaCa-2 | 320 ± 80 | ~75 | PEG-based |

| ARV-771 | BET proteins | CRPC cells | <1 | >90 | Not Specified |

| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified |

| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain |

| Unnamed | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |

| NR-11c | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified |

| PROTAC Name | Component | Binding Affinity (Kd) | Assay |

| MZ1 | BRD4(BD2) | 18 nM | ITC |

| MZ1 | VHL | 66 nM | ITC |

| AT1 | BRD4(BD2) | 18 nM | ITC |

| AT1 | VHL | 1800 nM | ITC |

Experimental Protocols

A successful PROTAC development workflow involves chemical synthesis followed by rigorous biological evaluation.

Synthesis of (S,R,S)-AHPC-based PROTACs

The synthesis of an (S,R,S)-AHPC-based PROTAC typically involves a convergent strategy where the (S,R,S)-AHPC-linker moiety is synthesized separately and then coupled to the warhead that targets the POI.

General Protocol for Synthesis of an (S,R,S)-AHPC-Linker Conjugate:

-

Coupling of (S,R,S)-AHPC to a Linker:

-

Dissolve (S,R,S)-AHPC hydrochloride (1 equivalent) and a suitable linker with a protected amine and a reactive group (e.g., Boc-NH-PEG-COOH) in anhydrous dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Deprotection of the Linker:

-

Dissolve the purified Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the amine-functionalized (S,R,S)-AHPC-linker as a TFA salt.

-

-

Coupling of the (S,R,S)-AHPC-Linker to the Warhead:

-

Dissolve the warhead containing a carboxylic acid (1 equivalent) and the deprotected (S,R,S)-AHPC-linker (1.1 equivalents) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by HRMS and NMR.

-

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

-

Cell Culture and Treatment :

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting :

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

-

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation.

Co-Immunoprecipitation (Co-IP):

-

Cell Treatment and Lysis :

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

-

Lyse the cells in a non-denaturing lysis buffer.

-

-

Immunoprecipitation :

-

Incubate the cell lysates with an antibody against the target protein or a tag on the E3 ligase (e.g., anti-VHL) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Washing and Elution :

-

Wash the beads several times to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis :

-

Analyze the eluted proteins by Western blot using antibodies against the POI and the E3 ligase to detect their co-precipitation.

-

Surface Plasmon Resonance (SPR):

-

Immobilization : Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

-

Binding Analysis :

-

Inject the PROTAC over the chip to measure its binary binding to the E3 ligase.

-

Inject a pre-incubated mixture of the PROTAC and the target protein to measure the formation of the ternary complex.

-

-

Data Analysis : Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the dissociation constant (Kd) for binary and ternary complex formation.

Cell Viability Assay

To assess the cytotoxic effects of the PROTAC on cells.

MTS/MTT Assay:

-

Cell Seeding : Seed cells in a 96-well plate.

-

Treatment : Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

-

Reagent Addition : Add MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

(S,R,S)-AHPC-based PROTACs can be designed to target key proteins in various disease-related signaling pathways.

BCR-ABL Degradation in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. An (S,R,S)-AHPC-based PROTAC targeting BCR-ABL can induce its degradation, thereby inhibiting downstream signaling pathways such as JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT, leading to apoptosis of CML cells.

References

The Architect's Blueprint for Cellular Demolition: A Technical Guide to Targeted Protein Degradation with VHL Ligands

For the vanguard of research, scientific discovery, and therapeutic innovation, this guide provides an in-depth exploration of the core principles and methodologies underpinning targeted protein degradation (TPD) utilizing von Hippel-Lindau (VHL) E3 ligase ligands. As the field of proteolysis-targeting chimeras (PROTACs) continues to revolutionize drug discovery, a profound understanding of the fundamental mechanisms and experimental intricacies is paramount for the rational design and successful implementation of this transformative technology.

Introduction: Hijacking the Cellular Machinery for Therapeutic Gain

Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1] At the heart of this strategy lies the cell's own ubiquitin-proteasome system (UPS), a sophisticated machinery for protein disposal. PROTACs are heterobifunctional molecules designed to co-opt this system, acting as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[4][5]

The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized E3 ligases in PROTAC design due to its well-characterized structure and the availability of potent small molecule ligands.[6][7] This guide will delve into the foundational principles of VHL-mediated TPD, offering a comprehensive overview of the key components, signaling pathways, and the critical experimental assays used to characterize and validate these novel therapeutic agents.

The VHL-HIF Signaling Pathway: A Natural Precedent for Targeted Degradation

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating the levels of the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor in cellular responses to low oxygen.[4][8][9] HIF-1α is hydroxylated on specific proline residues, creating a recognition site for VHL.[8][10] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing its accumulation.[4][11] PROTACs containing a VHL ligand mimic this natural process, substituting HIF-1α with a desired POI.[5]

The PROTAC Mechanism of Action: A Step-by-Step Guide to Induced Degradation

The efficacy of a VHL-recruiting PROTAC is contingent on a series of orchestrated events, culminating in the catalytic degradation of the target protein. This process can be broken down into several key steps:

-

Cellular Entry: The PROTAC must first traverse the cell membrane to reach its intracellular targets.

-

Binary Complex Formation: The PROTAC binds to both the POI and the VHL E3 ligase in separate, reversible equilibria.

-

Ternary Complex Formation: The PROTAC facilitates the formation of a key ternary complex, bringing the POI and VHL into close proximity.[12] The stability and conformation of this complex are critical for downstream events.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome and subsequently degraded into smaller peptides.

-

Catalytic Cycle: The PROTAC is then released and can engage in further rounds of degradation, enabling its sub-stoichiometric activity.[6]

Quantitative Data Presentation

The rational design and optimization of VHL-based PROTACs are heavily reliant on robust quantitative data. The following tables summarize key parameters for representative VHL ligands and a well-characterized VHL-recruiting PROTAC, MZ1.

Table 1: Binding Affinities of Common VHL Ligands

| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference(s) |

| VH032 | 185 nM | Not Specified | [1][2][6] |

| VH101 | 44 nM | Not Specified | [6] |

| BODIPY FL VH032 | 100.8 nM | Fluorescence Polarization | [13] |

Table 2: Degradation Potency and Efficacy of MZ1 (BRD4 Degrader)

| Cell Line | DC50 | Dmax | Time Point | Reference(s) |

| H661 | 8 nM | >95% | 24 hours | |

| H838 | 23 nM | >95% | 24 hours | |

| Mv4-11 (AML) | pEC50 = 7.6 | Not Specified | Not Specified | |

| HeLa | Complete degradation at 100 nM | ~100% | Not Specified |

Table 3: Ternary Complex Formation and Cooperativity of MZ1

| Ternary Complex | Binary Affinity (Kd) of MZ1 to VHL | Ternary Affinity (Kd) | Cooperativity (α) | Measurement Method | Reference(s) |

| VHL:MZ1:BRD4BD2 | ~70 nM | 5.4 nM | 22 | Surface Plasmon Resonance | [14][15][16] |

Experimental Protocols

A rigorous and multifaceted experimental approach is essential for the comprehensive characterization of VHL-based PROTACs. The following section provides detailed methodologies for key assays.

Western Blotting for Protein Degradation

Objective: To quantify the dose- and time-dependent degradation of the target protein.

Materials:

-

Cell culture reagents and appropriate cell line

-

PROTAC of interest

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF membrane and transfer buffer/apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.[17] Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) or a fixed concentration for a time-course experiment.[17] Include a vehicle control (DMSO) at a final concentration of ≤ 0.1%.[17]

-

Cell Lysis: After the desired incubation period, place the plate on ice, aspirate the media, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]

-

Lysate Preparation: Incubate the lysates on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[17]

-

SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.[3][18] Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[17] Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Wash the membrane again three times with TBST.

-

Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system.[17] Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation and to calculate the cooperativity factor (α).[19]

Materials:

-

SPR instrument and sensor chips (e.g., CM5, NTA)

-

Purified, high-purity POI and VHL E3 ligase complex (one with an affinity tag like His or Biotin)

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents

Procedure:

-

Ligand Immobilization: Immobilize one of the proteins, typically the E3 ligase, onto the sensor chip surface.[15][19]

-

Binary Interaction (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VHL to measure the binary binding affinity (KD,binary).[19]

-

Ternary Complex Formation: Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these pre-incubated solutions over the immobilized E3 ligase surface to measure the kinetics and affinity of ternary complex formation (KD,ternary).[15][19]

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).[19]

-

Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).[20] An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[19]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the dose-dependent formation of the ternary complex in a high-throughput format.[19][21]

Materials:

-

Purified, tagged POI (e.g., GST-tagged) and VHL E3 ligase (e.g., His-tagged)

-

PROTAC compound

-

TR-FRET compatible donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) antibodies

-

Assay buffer

-

Low-volume 384-well plates

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of proteins and antibodies. Perform a serial dilution of the PROTAC compound.[19]

-

Assay Protocol: Add the diluted PROTAC solution to the wells of the 384-well plate. Add a master mix of the POI and E3 ligase. Incubate for 30-60 minutes at room temperature. Add a master mix of the donor and acceptor antibodies. Incubate for 2-4 hours at room temperature, protected from light.[19]

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm) after excitation (e.g., ~340 nm).[19]

-

Data Analysis: Calculate the TR-FRET ratio.[19] Plot the normalized ratio against the log of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the EC50. A characteristic "hook effect" may be observed at high PROTAC concentrations.[19]

In Vitro Ubiquitination Assay

Objective: To directly assess the PROTAC-induced ubiquitination of the target protein.

Materials:

-

Purified POI, VHL E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2/3), and ubiquitin

-

ATP

-

PROTAC compound

-

Reaction buffer

-

SDS-PAGE and Western blot reagents (as described in 5.1)

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL complex, POI, ubiquitin, and ATP in the reaction buffer.

-

PROTAC Addition: Add the PROTAC compound at various concentrations. Include a no-PROTAC control.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the samples by SDS-PAGE and Western blot.

-

Detection: Probe the membrane with an antibody against the POI to observe the appearance of higher molecular weight bands corresponding to ubiquitinated protein. Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Cellular Target Engagement and Degradation Assays

NanoBRET™ Target Engagement Assay: This assay measures the binding of a PROTAC to its target protein within intact cells.[22][23][24] The target protein is expressed as a NanoLuc® fusion, and a fluorescent tracer competes with the PROTAC for binding, leading to a decrease in the BRET signal.[23] This can be performed in live or permeabilized cells to assess intracellular availability and binding affinity.[23]

HiBiT Protein Tagging Technology: This technology enables the quantitative analysis of protein degradation kinetics in living cells.[7][25][26] The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[25] The HiBiT tag complements with LgBiT protein to form a luminescent enzyme.[25] PROTAC-induced degradation of the HiBiT-tagged protein results in a loss of luminescence, allowing for the real-time measurement of degradation rates, DC50, and Dmax.[7][25][27]

Experimental Workflow for PROTAC Characterization

The development and characterization of a VHL-based PROTAC typically follows a structured workflow, integrating biochemical, biophysical, and cellular assays to build a comprehensive understanding of its mechanism of action and efficacy.

Conclusion

The field of targeted protein degradation with VHL-recruiting PROTACs represents a paradigm shift in modern drug discovery. By leveraging a deep understanding of the underlying biological principles and employing a suite of robust and quantitative experimental methodologies, researchers can rationally design and optimize these powerful therapeutic agents. This guide provides a foundational framework for navigating the complexities of VHL-based PROTAC technology, from the fundamental mechanism of action to the detailed protocols required for their rigorous characterization. As this exciting field continues to evolve, a commitment to these core principles will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 6. tandfonline.com [tandfonline.com]

- 7. promega.com [promega.com]

- 8. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. o2hdiscovery.co [o2hdiscovery.co]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. benchchem.com [benchchem.com]

- 18. ptglab.com [ptglab.com]

- 19. benchchem.com [benchchem.com]

- 20. aragen.com [aragen.com]

- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. selvita.com [selvita.com]

- 24. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]

- 25. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]